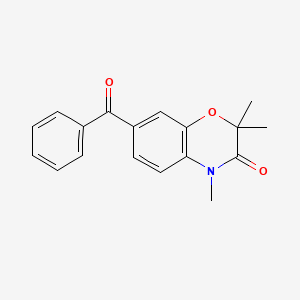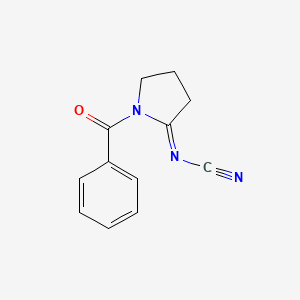
4-(4-Fluorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a phenylethenyl group, and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Addition of the Phenylethenyl Group: This can be accomplished through Heck coupling reactions, where a phenyl halide reacts with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(4-Fluorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
科学的研究の応用
4-(4-Fluorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 4-(4-Fluorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid
- 4-(4-Bromophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid
- 4-(4-Methylphenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid
Uniqueness
4-(4-Fluorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as reactivity and stability. The fluorine atom can also enhance the compound’s biological activity and its ability to interact with specific molecular targets.
特性
CAS番号 |
116758-76-0 |
|---|---|
分子式 |
C19H14FNO2S |
分子量 |
339.4 g/mol |
IUPAC名 |
2-[4-(4-fluorophenyl)-2-[(E)-2-phenylethenyl]-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C19H14FNO2S/c20-15-9-7-14(8-10-15)19-16(12-18(22)23)24-17(21-19)11-6-13-4-2-1-3-5-13/h1-11H,12H2,(H,22,23)/b11-6+ |
InChIキー |
NFWPUBJVAYJUAH-IZZDOVSWSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)F |
正規SMILES |
C1=CC=C(C=C1)C=CC2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol](/img/structure/B12717412.png)








![2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1h-pyrazol-1-yl]phenyl]sulphonyl]ethanol](/img/structure/B12717485.png)
